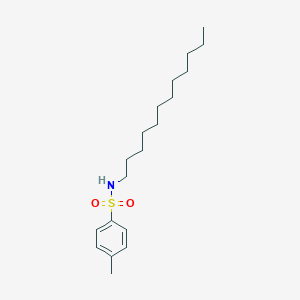
N-Dodecyl-p-toluenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-p-toluenesulphonamide is a useful research compound. Its molecular formula is C19H33NO2S and its molecular weight is 339.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-Dodecyl-p-toluenesulphonamide exhibits significant biological activities, particularly in antimicrobial and anticancer research.
- Antimicrobial Properties: Studies have shown that sulfonamides, including this compound, possess antibacterial properties effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, making it a candidate for developing new antibiotics .
- Anticancer Potential: Research indicates that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa and U937, demonstrating cytotoxic effects with IC50 values indicating potent antiproliferative activity .
1.2. Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cellular processes, leading to apoptosis in cancer cells and reduced viability in pathogenic microorganisms.
Industrial Applications
This compound is utilized in various industrial applications due to its surfactant properties and effectiveness as a chemical additive.
2.1. Surfactant in Formulations
The compound acts as a surfactant, enhancing the stability and performance of formulations in personal care products, detergents, and emulsions. Its ability to lower surface tension makes it valuable in:
- Cosmetic Products: Used as an emulsifier and stabilizer to improve texture and consistency .
- Detergents: Enhances cleaning efficiency by aiding the dispersion of dirt and grease.
2.2. Plastic Additives
In the plastics industry, this compound serves as an additive to improve the processing characteristics of polymers. It can enhance the compatibility of different polymer blends and improve mechanical properties .
3.1. Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
3.2. Anticancer Activity
In vitro studies involving various cancer cell lines showed that this compound effectively inhibited cell growth through mechanisms such as inducing apoptosis and disrupting cell cycle progression .
| Study Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Study | HeLa | 5.0 | Apoptosis induction |
| Antimicrobial Study | MRSA | 0.5 | Cell wall synthesis disruption |
Propriétés
Numéro CAS |
1635-09-2 |
|---|---|
Formule moléculaire |
C19H33NO2S |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
N-dodecyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H33NO2S/c1-3-4-5-6-7-8-9-10-11-12-17-20-23(21,22)19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3 |
Clé InChI |
USAFAYBLWJSOFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Key on ui other cas no. |
1635-09-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















